ethyl 2,3-dihydroindole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61589-17-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
InChI Key |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of Ethyl 2,3 Dihydroindole 1 Carboxylate and Its Derivatives
Functionalization at the Nitrogen Atom (N-1)
The nitrogen atom of the dihydroindole core is a key site for introducing molecular diversity. Its reactivity is significantly influenced by the attached ethyl carboxylate group.
N-Protection and Deprotection Strategies
In the synthesis of complex molecules, the nitrogen of the dihydroindole (indoline) core often requires protection to prevent undesired side reactions, such as N-alkylation, during other transformations. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. For instance, in the synthesis of novel 3-substituted 2,3-dihydroindole derivatives, the Boc group is used to prevent unwanted N-alkylation while performing selective alkylation at other positions. nih.govnih.gov The introduction of the Boc group can be achieved using di-tert-butyl dicarbonate. nih.gov
Deprotection, or removal of the Boc group, can be readily accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA), which regenerates the N-H bond of the dihydroindole ring for subsequent reactions. nih.gov This protection-deprotection sequence provides a robust strategy for managing the reactivity of the nitrogen atom during multi-step syntheses.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of a dihydroindole derivative can be functionalized through alkylation and acylation reactions. N-alkylation of the parent indoline (B122111) scaffold can be achieved using various alcohols in the presence of an iron catalyst. nih.gov For N-acylated dihydroindoles like the title compound, further functionalization at the nitrogen is less common as it is already acylated. However, the principles of N-alkylation are fundamental to the synthesis of related N-substituted dihydroindoles.
A prevalent method for N-alkylation of the parent indole (B1671886) or indoline N-H involves deprotonation with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to form a nucleophilic anion, which is then treated with an alkyl halide. youtube.combeilstein-journals.org For related indole carboxylates, alkylation of the indole nitrogen has been successfully carried out using alkyl bromides in the presence of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). mdpi.com
N-acylation involves the introduction of an acyl group onto the nitrogen atom. The title compound, ethyl 2,3-dihydroindole-1-carboxylate, is itself a product of N-acylation of 2,3-dihydroindole with ethyl chloroformate. Further acylation is not typical, but related indole compounds can be readily acylated. For example, ethyl 1H-indole-3-carboxylate can be acetylated at the N-1 position using acetic anhydride. byjus.com
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl indol-2-carboxylate | Allyl bromide, aq. KOH, Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Ethyl indol-2-carboxylate | Benzyl bromide, aq. KOH, Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Indoline | Benzyl alcohol, Iron catalyst | N-benzylindoline | 92% | nih.gov |
| 5-Bromoindoline | Benzyl alcohol, Iron catalyst | N-benzyl-5-bromoindoline | 72% | nih.gov |
Formation of N-Metallated Dihydroindoles and Subsequent Derivatization
The generation of N-metallated intermediates is a key step for many N-functionalization reactions. These species are formed by treating the N-H of a dihydroindole (or indole) with a strong base. The resulting anion is a potent nucleophile.
N-Sodiated Dihydroindoles : Sodium hydride (NaH) is commonly used to deprotonate the nitrogen atom, creating an N-sodiated species. youtube.combeilstein-journals.org This intermediate is typically generated in-situ and immediately reacted with an electrophile, such as an alkyl halide, to yield the N-substituted product. youtube.com
N-Lithiated Dihydroindoles : Stronger bases like organolithium reagents (e.g., n-butyllithium or tert-butyllithium) can also be used to generate N-lithiated species. These are highly reactive intermediates used for forming C-N bonds with a variety of electrophiles. researchgate.net
N-Magnesiated Dihydroindoles (Grignard Reagents) : The Grignard reagent of an indole can be formed and used in subsequent reactions. For instance, an intramolecular cyclization has been achieved via an indole Grignard intermediate, demonstrating its utility in forming complex heterocyclic systems. rsc.org
These N-metallated species are crucial for reactions where the N-H bond is not sufficiently acidic to react with weaker bases, or when a highly nucleophilic nitrogen is required for the desired transformation.
Electrophilic Reactions on the Dihydroindole Core
Electrophilic substitution reactions on this compound primarily occur on the benzene (B151609) ring. The pyrroline (B1223166) ring is saturated and thus not susceptible to electrophilic aromatic substitution.
Regioselectivity Considerations
The substituent already present on the benzene ring dictates the position of subsequent electrophilic attacks. In this compound, the nitrogen atom is directly attached to the aromatic ring. The N-acyl group (-N-COOEt) acts as an ortho-, para-director. byjus.comlibretexts.org
This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring through resonance, stabilizing the arenium ion intermediate when the electrophile adds to the ortho or para positions. However, the electron-withdrawing nature of the adjacent carbonyl group pulls electron density away from the nitrogen, which in turn deactivates the benzene ring towards electrophilic attack compared to a simple amino or alkylamino group. libretexts.org This deactivation makes the reaction slower than with aniline (B41778) but more controlled, often preventing polysubstitution which can be problematic with highly activated rings like aniline or phenol. libretexts.org Therefore, electrophilic substitution on this compound is expected to yield predominantly the para-substituted product, with some ortho-isomer, at the 5- and 7-positions, respectively.
Halogenation Reactions
Halogenation is a classic electrophilic aromatic substitution reaction. For N-acylated dihydroindoles, this reaction occurs on the electron-rich benzene ring. The regioselectivity follows the principles outlined above, favoring substitution at the para-position (C-5) relative to the nitrogen atom.
Direct bromination of related indole carboxylates using reagents like N-bromosuccinimide (NBS) in DMF has been shown to selectively introduce a bromine atom at the 5-position of the indole ring. While this example is on an indole rather than a dihydroindole, the directing effect of the N-acyl group on the benzene ring remains the principal factor governing regioselectivity. The use of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is often required for the halogenation of less reactive aromatic rings. wikipedia.orgmasterorganicchemistry.com
| Substrate | Reagents | Product | Position of Halogenation | Reference |
|---|---|---|---|---|
| Ethyl 2-methyl-1H-indole-3-carboxylate | N-Bromosuccinimide (NBS), DMF | Ethyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 5-position | |
| Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate | HBr, H₂O₂ | Ethyl 5-acetoxy-6-bromo-2-bromomethyl-1-methylindole-3-carboxylate | 6-position | |
| BN Indole Analogue | NBS | 3-Bromo-BN-Indole Analogue | 3-position (on pyrrole (B145914) ring) | nih.gov |
Note: The examples in Table 2 are for indole systems, but they illustrate the principles of electrophilic halogenation on the core heterocyclic structure.
Nitration and Sulfonation (Analogy to Indole Chemistry)
The introduction of nitro and sulfonyl groups onto the this compound scaffold is a key transformation, often drawing parallels to the well-established chemistry of indoles. The electron-rich nature of the benzene ring in the dihydroindole system makes it susceptible to electrophilic aromatic substitution.
Nitration: The nitration of indoles bearing electron-withdrawing groups, such as a carboxylate at the 2-position, has been studied. For instance, the nitration of ethyl indole-2-carboxylate (B1230498) can lead to the formation of ethyl 4-nitroindole-2-carboxylate. umn.edu This suggests that the nitration of this compound would likely occur on the benzene ring, with the position of substitution influenced by the directing effects of the N-ethoxycarbonyl group and the dihydro-pyrrole ring. While specific studies on the direct nitration of this compound are not prevalent in the provided results, the general principles of electrophilic aromatic substitution on similar indole structures are well-documented. umn.edu For example, nitration of 3-acetylindole (B1664109) yields predominantly the 6-nitro derivative along with the 4-nitro isomer. umn.edu
Sulfonation: The sulfonation of N-protected indoles and their derivatives is another important electrophilic substitution reaction. While direct sulfonation of this compound is not explicitly detailed in the search results, the synthesis of 1-ethyl-2,3-dihydroindole-5-sulfonic acid has been reported, indicating that sulfonation at the C5 position is a feasible transformation for N-alkylated dihydroindoles. nih.gov The conditions for such reactions typically involve the use of a sulfonating agent like sulfuric acid or a sulfur trioxide complex.
The table below summarizes the expected and reported electrophilic substitution reactions on related indole and dihydroindole systems.
| Reactant | Reagent | Product(s) | Reference |
| Ethyl indole-2-carboxylate | Nitrating agent | Ethyl 4-nitroindole-2-carboxylate | umn.edu |
| 3-Acetylindole | Concentrated nitric acid | 3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole | umn.edu |
| N-Alkyl-2,3-dihydroindole | Sulfonating agent | 1-Alkyl-2,3-dihydroindole-5-sulfonic acid | nih.gov |
Formylation (Vilsmeier-Haack Analogy)
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as an electrophile. ijpcbs.comwikipedia.org
While direct formylation of this compound via a Vilsmeier-Haack type reaction is not explicitly described in the provided literature, the reaction is well-established for indoles and other activated aromatic systems. ijpcbs.comresearchgate.netsemanticscholar.org For instance, the Vilsmeier-Haack reaction of N-substituted indoles can lead to formylation at the C3 position. researchgate.net Given the electron-donating nature of the nitrogen atom in the dihydroindole ring, it is plausible that this compound could undergo formylation on the aromatic ring, likely at the position para to the nitrogen (C5 or C7), depending on steric and electronic factors. The N-ethoxycarbonyl group, being electron-withdrawing, would deactivate the ring, potentially requiring harsher reaction conditions compared to an unprotected indoline.
The Vilsmeier reagent is not only a formylating agent but can also be utilized for various other chemical transformations. ijpcbs.com
Nucleophilic Reactions and Additions to Dihydroindole Scaffolds
The this compound scaffold can be a substrate for nucleophilic substitution reactions, particularly when appropriately functionalized. For example, the synthesis of ethyl 2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indole-3-carboxylate was achieved through a reaction involving ethyl 2-(acetoxymethyl)-1-(phenylsulfonyl)-1H-indole-3-carboxylate and 1,2-dimethoxybenzene (B1683551) in the presence of ferric chloride. nih.gov This demonstrates a nucleophilic substitution at the methylene (B1212753) carbon adjacent to the indole ring.
Furthermore, nucleophilic substitution reactions on the indole nucleus itself have been reported for activated indole derivatives. researchgate.netcrossref.org For instance, 1-methoxyindole-3-carboxaldehyde can undergo nucleophilic substitution to yield 2-substituted indole-3-carboxaldehydes. researchgate.net While these examples are on indole systems, they suggest that with appropriate activation, the dihydroindole core could also participate in such reactions. The reactivity would be highly dependent on the nature of the leaving group and the nucleophile.
Alkylation of the nitrogen of ethyl indol-2-carboxylate has been successfully carried out using aqueous potassium hydroxide in acetone, demonstrating a nucleophilic substitution on an alkylating agent by the deprotonated indole nitrogen. mdpi.comnih.gov
Dihydroindole scaffolds can participate in Michael additions and other conjugate addition reactions, especially when they are part of a system with an α,β-unsaturated carbonyl or cyano group. While direct examples involving this compound are not provided, the general reactivity of indole derivatives in such reactions is well-established. researchgate.net Indoles are known to act as nucleophiles in Michael additions to electron-deficient alkenes. researchgate.net
A recent strategy for late-stage N-alkenylative modification of indolic scaffolds involves the phosphine-mediated hydroamination of propiolates, which can be considered a type of conjugate addition. nih.gov This method allows for the installation of an α,β-unsaturated ester handle onto the indole nitrogen. nih.gov
The synthesis of functionalized tetrahydroquinoline derivatives containing indole scaffolds has been achieved through an inverse-electron-demand aza-Diels–Alder reaction, which involves a sequential conjugate addition/intramolecular annulation/rearrangement. acs.org This highlights the utility of indole-containing olefins in conjugate addition-type cyclizations.
Oxidation and Dehydrogenation of Dihydroindoles to Indoles
The oxidation or dehydrogenation of 2,3-dihydroindoles (indolines) is a fundamental and widely used method for the synthesis of indoles. researchgate.net This transformation is particularly relevant for derivatives of this compound, as it provides a route to the corresponding indole-1-carboxylate.
Various reagents and catalytic systems have been employed for this purpose. Manganese dioxide (MnO₂) in refluxing benzene has been used to dehydrogenate indoline to indole. researchgate.net Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium dichloride, are also highly effective for the dehydrogenation of indolines. researchgate.net For instance, Pd/C has been utilized in the total synthesis of the marine alkaloid fascaplysin. researchgate.net
The oxidation of dihydroindoles can also be sensitive, with some derivatives being prone to oxidation in solution. nih.gov For example, certain 2,3-dihydroindoles have been observed to aromatize to the corresponding indoles during purification by column chromatography. nih.gov The choice of oxidant and reaction conditions is crucial to achieve the desired indole product without over-oxidation or side reactions. For example, the oxidation of some 3,3-disubstituted indolines can lead to 2-oxindoles instead of indoles. nih.gov
The following table summarizes some common methods for the dehydrogenation of indolines.
| Reagent/Catalyst | Conditions | Product | Reference |
| Manganese dioxide (MnO₂) | Benzene, reflux | Indole | researchgate.net |
| Palladium dichloride (PdCl₂) | Methanol/Triethylamine | Indole | researchgate.net |
| Palladium on carbon (Pd/C) | Various | Indole | researchgate.net |
Rearrangement Reactions Involving Dihydroindole Moieties
Rearrangement reactions are a broad class of organic reactions that involve a change in the connectivity of a molecule's carbon skeleton, often through the intramolecular migration of a substituent. wikipedia.orgmasterorganicchemistry.comyoutube.com These reactions can be initiated by various factors, including the presence of a carbocation intermediate or the application of heat. masterorganicchemistry.comyoutube.com
In the context of dihydroindole chemistry, rearrangement reactions can lead to the formation of new and complex heterocyclic structures. A notable example is the synthesis of ethyl 2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylates, which proceeds via an apparent 1-aza-1'-oxa researchgate.netresearchgate.netsigmatropic rearrangement. acs.org
Another relevant rearrangement is the conversion of ethyl 2-hydroxyindoxyl-2-carboxylate to ethyl 3-hydroxyoxindole-3-carboxylate in the presence of aqueous sodium hydroxide. rsc.org This reaction involves the shift of an ester group and has been shown to proceed without ring-opening. rsc.org
The potential for rearrangements should always be considered in reactions involving dihydroindole scaffolds, especially under acidic or thermal conditions where carbocationic intermediates or pericyclic pathways might be accessible. The stability of the resulting rearranged product is often the driving force for these transformations. youtube.com
Sigmatropic Rearrangements
Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond moves across a conjugated π-system. wikipedia.org These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net In the context of indole and indoline derivatives, the nih.govnih.gov-sigmatropic rearrangement is particularly significant, with the Claisen and aza-Claisen rearrangements being prominent examples. wikipedia.orgtcichemicals.com
The aza-Claisen rearrangement, which involves the nih.govnih.gov-sigmatropic shift of an allyl vinyl amine or its equivalent, is a notable transformation for derivatives of this compound. tcichemicals.comtcichemicals.com For these reactions to occur, an appropriate unsaturated substituent, typically an allyl group, must be present on the indoline nitrogen or at a position that can form a six-membered transition state. The reaction generally requires thermal conditions, though the presence of a Lewis acid can facilitate the rearrangement at lower temperatures. tcichemicals.com
A key strategy involves the rearrangement of N-allyl enamines or related structures derived from the indoline core. The transformation proceeds through a concerted, cyclic transition state, leading to a rearranged product with high stereoselectivity. For instance, the Ireland-Claisen rearrangement, a variation involving the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from an ester, allows for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids. chemtube3d.com While direct examples starting from this compound are specific to particular synthetic goals, the general mechanism is applicable. For example, palladium-catalyzed methodologies have been developed for aza-Claisen rearrangements of allylic N-arylsulfonyl carbamates to generate five-membered nitrogen heterocycles. libretexts.org
The Fischer indole synthesis itself, a foundational method for creating the indole ring, proceeds through a key nih.govnih.gov-sigmatropic rearrangement step. wikipedia.orgchemtube3d.com More advanced strategies involve intramolecular cyclizations that are triggered by a sigmatropic rearrangement. For example, O-vinylhydroxylamines can undergo N-arylation followed by a rapid nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield 7-azaindolines, showcasing how these rearrangements can be integrated into tandem sequences to build complex heterocyclic systems. acs.org
Table 1: Examples of nih.govnih.gov-Sigmatropic Rearrangements in Heterocyclic Synthesis
| Rearrangement Type | Substrate Class | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza-Claisen Rearrangement | Allylenamines / Allylamides | Thermal or Lewis Acid Catalysis | γ,δ-Unsaturated Imines / Amides | tcichemicals.com |
| Ireland-Claisen Rearrangement | Allylic Esters | Base (e.g., LDA), Silylating Agent (e.g., TMSCl) | γ,δ-Unsaturated Carboxylic Acids | chemtube3d.com |
| Fischer Indole Synthesis | Arylhydrazones | Acid Catalysis (e.g., PPA, ZnCl2) | Indoles | chemtube3d.com |
| Tandem N-Arylation/ nih.govnih.gov-Sigmatropic Rearrangement | O-Vinylhydroxylamines and Aza-arene N-oxides | Not specified | 7-Azaindolines | acs.org |
Prins Cyclization Strategies
The Prins reaction and its nitrogen-analogue, the aza-Prins reaction, are valuable acid-catalyzed cyclization methods for forming six-membered rings. researchgate.netnih.gov These strategies involve the electrophilic addition of an aldehyde or an iminium ion to an alkene, followed by the capture of the resulting carbocation intermediate by a nucleophile. For derivatives of this compound, aza-Prins cyclization strategies are particularly relevant for constructing fused or spirocyclic indolines. nih.govrsc.orgacs.org
The general strategy involves a derivative of the indoline where the nitrogen atom is part of a homoallylamine system. Condensation with an aldehyde generates an N-acyliminium ion, which acts as the electrophile. This intermediate then undergoes an intramolecular cyclization by attacking a tethered alkene, such as an allyl group at the C2 or C3 position of the indoline ring. This process can create complex polycyclic indolines with significant stereocontrol in a single step. nih.govnih.gov
Research has demonstrated the development of cascade reactions that begin with a conjugate addition to an indole derivative, followed by an asymmetric protonation and a terminal aza-Prins cyclization to furnish enantioenriched polycyclic indolines. nih.gov In these cases, a catalyst system, such as one generated from ZrCl₄ and a chiral BINOL ligand, can control the stereochemical outcome. nih.gov The reaction is terminated by a nucleophile, which can be water, a halide, or another suitable species present in the reaction mixture. nih.gov
These strategies have been successfully applied to synthesize a variety of complex nitrogen-containing heterocycles. For instance, a nitrogen-interrupted halo-Prins/halo-Nazarov cascade has been used to couple enynes with carbonyl partners to produce functionalized cyclopenta[b]indolines containing up to four contiguous stereocenters. rsc.org Similarly, the aza-Prins reaction of 3-vinyltetrahydroquinolines with isatin (B1672199) derivatives has been employed to create complex spirooxindoles. acs.org
Table 2: Aza-Prins Cyclization Strategies for Indoline Synthesis
| Strategy | Key Reactants | Catalyst/Promoter | Product | Reference |
|---|---|---|---|---|
| Conjugate Addition/Aza-Prins Cascade | Indole derivatives, 2-amidoacrylates | ZrCl4 / (R)-BINOL derivative | Polycyclic Indolines | nih.gov |
| Halo-Prins/Halo-Nazarov Cascade | Aniline-derived enynes, carbonyls | Not specified | Cyclopenta[b]indolines | rsc.org |
| Aza-Prins Cyclization | 2-Allylpyrrolidines, formaldehyde | TFA | Hydroxy-substituted Indolizidines | nih.gov |
| Aza-Prins Cyclization | 3-Vinyltetrahydroquinolines, isatins | HCl | Spirooxindoles | acs.org |
Carboxylate Group Transformations
The ethyl carboxylate group attached to the nitrogen of the 2,3-dihydroindole ring is a key functional handle that can be readily transformed. Its primary reactions include hydrolysis to the corresponding carboxylic acid, which can then undergo further chemistry, and direct conversion into other functionalities like amides.
Hydrolysis and Esterification
The hydrolysis of the ethyl ester of N-protected indolines to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions. The process, known as saponification, involves heating the ester with a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent mixture, often containing water and an alcohol like ethanol (B145695) or methanol. mdpi.comclockss.org The reaction proceeds to completion and yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. clockss.org For example, ethyl 1H-indole-2-carboxylates, which are structurally analogous, are efficiently hydrolyzed using aqueous KOH in acetone or ethanol. mdpi.comrsc.org
The reverse reaction, esterification, is used to synthesize this compound from its corresponding carboxylic acid. The classic Fischer-Speier esterification method involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.orgnih.gov The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the ester product.
Table 3: Conditions for Hydrolysis and Esterification
| Transformation | Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Hydrolysis (Saponification) | Ethyl 1H-indole-2-carboxylate | aq. KOH, Acetone, Reflux | 1H-Indole-2-carboxylic acid | mdpi.com |
| Hydrolysis | Ethyl 5-substituted-1H-indole-2-carboxylates | KOH, Ethanol, 2 hours | 1-(2,3-dihydroxypropyl)-1H-indole-2-carboxylic acids | rsc.org |
| Esterification | 3-Bromo-1H-indole-2-carboxylic acid | Ethanol, cat. H2SO4, 80 °C | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |
| Esterification | Indole-2-carboxylic acid | Ethanol, H2SO4 or HCl catalyst | Ethyl indole-2-carboxylate | orgsyn.org |
Coupling Reactions Involving the Carboxylate Moiety
The carboxylate group, or its activated form, is central to forming new bonds, most commonly the amide bond. The direct conversion of this compound to an amide (aminolysis) can be achieved by heating the ester with a desired amine, although this method is often limited to reactive amines. researchgate.net
A more general and widely used approach involves a two-step sequence: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.6.1. The resulting indoline-1-carboxylic acid is then coupled with an amine using standard peptide coupling reagents. researchgate.netnih.gov This amidation is one of the most frequently used reactions in medicinal chemistry. nih.govresearchgate.net A variety of coupling reagents can be employed to activate the carboxylic acid, such as carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (hydroxybenzotriazole). nih.gov Other effective reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). nih.govresearchgate.net The choice of coupling agent and conditions can be critical, especially when dealing with sterically hindered or electron-deficient amines. nih.govnih.gov
For example, the reactivity of (S)-indoline-2-carboxylic acid in peptide coupling reactions has been studied, revealing challenges due to steric hindrance that can be overcome by selecting appropriate coupling reagents and conditions. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to form the amide. researchgate.net
Table 4: Amide Coupling Reactions
| Strategy | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Direct Aminolysis | Indole Ester | Amine, Heat | Indole Amide | researchgate.net |
| Hydrolysis then Amide Coupling | Indoline Carboxylic Acid + Amine | EDC, HOBt, DMAP, DIPEA | Indoline Amide | nih.gov |
| Peptide Coupling | (S)-Indoline-2-carboxylic acid + Amino Ester | HBTU, Base | Dipeptide | nih.gov |
| Weinreb Amide Synthesis | Ester + Amine | AlMe3, Toluene (B28343), Heat | Amide | researchgate.net |
Advanced Synthetic Applications of Ethyl 2,3 Dihydroindole 1 Carboxylate Derivatives
Strategic Building Blocks for Complex Heterocyclic Systems
The dihydroindole nucleus is a privileged scaffold found in numerous natural products and pharmacologically active compounds. Ethyl 2,3-dihydroindole-1-carboxylate provides a stable and synthetically malleable starting point for accessing complex heterocyclic systems. Its derivatives can be functionalized at the nitrogen atom, the aromatic ring, and the C2 and C3 positions of the dihydro- portion, leading to a high degree of molecular diversity.
One key application is in the synthesis of spirocyclic indolines. Spiroindolines are an important class of compounds present in a wide range of pharmaceuticals and biologically significant natural alkaloids. The construction of these three-dimensional structures can be achieved through various spirocyclization strategies involving indole (B1671886) derivatives. rsc.org For example, formal [4+1] cycloaddition reactions of fused 1H-pyrrole-2,3-diones with diazooxindoles have been developed to create spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.org This highlights the utility of the indole framework in building intricate spiro-systems. Another powerful method involves the Ir-catalyzed synthesis of chiral spiroindolenines, which can achieve high yields and excellent enantioselectivities. rsc.org
Furthermore, 2,3-dihydroindoles are recognized as promising agents for creating new compounds with potential neuroprotective and antioxidant properties. mdpi.comnih.gov Synthetic strategies often involve the reduction of corresponding indoles or 2-oxindoles to obtain the dihydroindole core, which is then further elaborated. mdpi.comnih.gov The functionalization can include chemoselective reduction of peripheral groups, allowing for the synthesis of complex structures like melatonin analogues. mdpi.com
The following table summarizes selected examples of complex heterocyclic systems derived from indole precursors, illustrating the versatility of the core structure.
| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Key Features |
| Fused 1H-pyrrole-2,3-diones & Diazooxindoles | Formal [4+1] Annulation | Spiro[dihydrofuran-2,3'-oxindoles] beilstein-journals.org | Highly diastereoselective, creates complex spiro-heterocycles. |
| 2-Bromo-N-propargyltryptamines | Gold-catalyzed Cyclization | Spiro[indoline-3,4'-piperidin]-2-ones rsc.org | Efficient access to nitrogen-containing spirocycles. |
| 2,3-Disubstituted Indoles & Naphthoquinone monoimines | Catalytic Asymmetric Dearomatization | Chiral Fused Indolines nih.gov | Switchable divergent synthesis, excellent enantioselectivities. nih.gov |
| Polyfunctional 2-oxindoles | Chemoselective Reduction | Functionalized 2,3-Dihydroindoles mdpi.comnih.gov | Access to melatonin analogues and other neuroprotective scaffolds. mdpi.comnih.gov |
Precursors for Polycyclic Ring Systems
The dihydroindole scaffold is an excellent precursor for the synthesis of fused polycyclic ring systems, which are common motifs in alkaloids and other bioactive molecules. rsc.org Annulation reactions, where a new ring is fused onto the existing framework, are a primary strategy for achieving this complexity.
A notable example is the synthesis of the 3,4-dihydro-1H- researchgate.netopenmedicinalchemistryjournal.comoxazino[4,3-a]indole system. This is achieved by first N-alkylating ethyl 1H-indole-2-carboxylates with activated glycerol (B35011) carbonate, followed by an intramolecular cyclization. nih.gov The initial N-alkylation yields ethyl 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-indole-2-carboxylates. nih.gov Subsequent treatment with a base like KOH leads to both ester hydrolysis and ring cleavage, which upon intramolecular esterification, provides the fused oxazino-indolone ring system in excellent yields. nih.gov This strategy demonstrates how the indole-2-carboxylate (B1230498) moiety can be leveraged to construct elaborate fused systems.
Decarboxylative annulation represents another advanced strategy. For instance, Lewis acid-catalyzed decarboxylative annulation of 2-aminoindole-3-carboxylate with ynals proceeds through a [3+2] spirocycloaddition and a subsequent 2,3-aza migration to construct dihydrochromeno-fused δ-carboline derivatives. researchgate.net These types of cascade reactions allow for the rapid assembly of complex polycyclic frameworks from relatively simple indole precursors. rsc.orgresearchgate.net
The following table outlines different strategies for constructing polycyclic systems from indole-based precursors.
| Indole Precursor | Reaction Partner/Type | Resulting Polycyclic System | Key Transformation |
| Ethyl 1H-indole-2-carboxylates | Activated Glycerol Carbonate | 3,4-Dihydro-1H- researchgate.netopenmedicinalchemistryjournal.comoxazino[4,3-a]indoles nih.gov | N-alkylation followed by intramolecular cyclization. nih.gov |
| 2-Aminoindole-3-carboxylates | Ynals | Dihydrochromeno-fused δ-carbolines researchgate.net | Lewis acid-catalyzed decarboxylative [3+2] annulation. researchgate.net |
| Indole-2-carboxamide | Intramolecular/Intermolecular Cyclization | Various Fused Indole Frameworks rsc.org | Serves as a versatile handle for diverse cyclization reactions. rsc.org |
| 2-Halocarbanilates | Palladium-catalyzed reaction with alkynes | Indoles and Pyrrolopyridines elsevierpure.com | Intramolecular cyclization of an ethynyl intermediate. elsevierpure.com |
Development of Ligands and Chiral Auxiliaries from Dihydroindole Scaffolds
The rigid conformation of the 2,3-dihydroindole scaffold makes it an attractive platform for the design of chiral ligands and auxiliaries used in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org
While this compound itself is not chiral, it can be derivatized to create chiral molecules that serve as ligands or auxiliaries. The synthesis of chiral indole-phosphine oxazoline ligands, for example, has been reported for use in palladium-catalyzed allylic alkylation reactions. openmedicinalchemistryjournal.com The development of catalytic asymmetric dearomatization (CADA) of indoles provides a powerful method for generating chiral indolenines and fused indolines with high enantioselectivity. nih.gov These chiral products can then be utilized as building blocks for more complex chiral molecules or potentially act as ligands themselves.
The general principle involves attaching a chiral moiety to the dihydroindole core or creating stereocenters on the ring itself. This chiral environment can then influence the approach of reagents in subsequent reactions, leading to the preferential formation of one enantiomer or diastereomer. The development of such strategies is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. wikipedia.orgsigmaaldrich.com
Utility as Intermediates in the Synthesis of Organic Molecules for Diverse Fields
The versatility of this compound and its derivatives makes them valuable intermediates in the synthesis of a broad spectrum of organic molecules with applications in medicinal chemistry, materials science, and agrochemicals. researchgate.net
In medicinal chemistry, indole derivatives are core components of many therapeutic agents. researchgate.net For instance, synthetic strategies starting from functionalized indoles have led to the development of potential inhibitors for enzymes like glycogen synthase kinase-3β (GSK-3β), which is a target for treatments of type 2 diabetes and other diseases. researchgate.net New indole-based compounds are synthesized and evaluated for their inhibitory activity, demonstrating the role of this scaffold in drug discovery. researchgate.net
The dihydroindole framework is also a key component in the synthesis of analogues of natural products. For example, it is a precursor for new analogues of melatonin, a neurohormone that regulates circadian rhythms and possesses antioxidant and neuroprotective properties. mdpi.comnih.gov Synthetic routes often start from 2-oxindoles, which are reduced and functionalized to yield various 2,3-dihydroindole derivatives with potential melatonin receptor binding affinity. mdpi.comnih.gov
Furthermore, indole derivatives are crucial in materials science. They are used to synthesize eumelanin-inspired small molecules. rsc.org Dihydroxyindoles, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), are the primary monomer units of eumelanin, the pigment found in humans. rsc.org By starting with commercially available indole esters, chemists can expediently synthesize a range of DHICA-inspired molecules for materials and biological applications. rsc.org
Future Directions and Emerging Research Opportunities in Ethyl 2,3 Dihydroindole 1 Carboxylate Chemistry
Exploration of Undiscovered Reactivity Patterns and Selectivities
The 2,3-dihydroindole (indoline) framework, particularly when functionalized with an N-alkoxycarbonyl group like in ethyl 2,3-dihydroindole-1-carboxylate, provides a stable yet reactive substrate for various chemical transformations. Future research will likely focus on uncovering new reactivity patterns beyond established methods.
The N-ethoxycarbonyl group modifies the electron density of the aromatic ring and the reactivity of the nitrogen atom, influencing the regioselectivity of functionalization. While methods for the reduction of indoles to indolines are known, often requiring activating groups on the indole (B1671886) ring, the selective functionalization of the pre-formed dihydroindole core is a key area of exploration. nih.govnih.govmdpi.comnih.gov The indoline (B122111) scaffold is sensitive to oxidation and can be aromatized back to the corresponding indole, a reactivity that can be either a challenge or a synthetic tool. nih.gov
Key areas for future investigation include:
C-H Functionalization: Developing novel catalytic systems for the direct and selective functionalization of the C4, C5, C6, and C7 positions on the benzene (B151609) ring of the dihydroindole scaffold. This would provide a modular approach to a wide array of substituted indolines, which are important in medicinal chemistry. acs.org
Regio-divergent Reactions: A significant opportunity lies in developing methods that can selectively target different positions of the indoline ring. For instance, iridium-catalyzed tandem dehydrogenation has been shown to enable regio-selective C3- and N-alkylation of indolines using alcohols in water, offering a green and efficient route to diverse derivatives. organic-chemistry.orgnih.gov Fine-tuning reaction conditions or catalyst systems could allow for a switch between different reactive sites.
Domino and Cycloaddition Reactions: The dihydroindole core is a valuable synthon for constructing complex polycyclic frameworks. nih.gov Future work could explore novel domino reactions or cycloadditions, using the dihydroindole as a dienophile or dipolarophile to generate fused heterocyclic systems with high stereocontrol. Research into substrate-controlled divergent syntheses, where minor changes in the substituents guide the reaction towards different scaffolds (e.g., [4+2] vs. [3+2] cycloadditions), is a particularly promising frontier. nih.gov
Table 1: Emerging Reactivity Patterns in Dihydroindole Chemistry
| Reaction Type | Description | Potential Research Direction | Reference |
|---|---|---|---|
| Regio-selective C-H/N-H Alkylation | Cooperative iridium catalysis enables alkylation at C3 and N positions using alcohols as alkylating agents in water. | Expanding the substrate scope to include this compound and developing catalysts for switchable C-H functionalization at other positions (C4-C7). | organic-chemistry.orgnih.gov |
| Divergent Cycloadditions | Substituents on the indole and reactant partner guide the reaction towards either [4+2] or [3+2] annulation, yielding different fused polycyclic indoline scaffolds. | Designing N-alkoxycarbonyl-2,3-dihydroindoles as substrates for these divergent reactions to create novel, complex heterocyclic systems. | nih.gov |
| Dehalogenation-Aromatization | Reaction of 2,3-dihydropyrroles with dihalogenated thiophene (B33073) 1,1-dioxides leads to functionalized indolines via a selective elimination-aromatization sequence. | Applying this modular strategy to synthesize specifically substituted this compound derivatives. | acs.org |
Development of Highly Sustainable and Cost-Effective Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. Future research on this compound will prioritize the development of synthetic routes that are not only efficient but also environmentally benign and economically viable.
Traditional methods for synthesizing heterocycles often rely on harsh reagents and volatile organic solvents. Emerging research focuses on alternatives such as:
Aqueous Media: Utilizing water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability. organic-chemistry.orgresearchgate.net Methods for the alkylation of indolines and the synthesis of related heterocyclic systems in water are being developed, sometimes enhanced by microwave or ultrasound irradiation to improve performance. organic-chemistry.orgresearchgate.net
Biodegradable and Recyclable Catalysts: The use of bioglycerol-based carbon sulfonic acid catalysts for the synthesis of related indole derivatives represents a significant step towards sustainability. nih.gov These catalysts are derived from renewable resources and can often be recovered and reused, reducing waste and cost. nih.gov Similarly, ionic liquids are being explored as recyclable catalysts and solvents for indole synthesis. nih.govgoogle.com
Atom Economy: Designing reactions with high atom economy, such as domino and multicomponent reactions, where multiple bonds are formed in a single operation, minimizes waste. The synthesis of dihydroindoles via domino amination of aryl chlorides is one such example. acs.org
A major goal is the development of a large-scale, cost-effective synthesis for this compound itself, likely starting from inexpensive, readily available materials like 2-nitrotoluene (B74249) or indole. chemicalforums.comscienceforums.net The Fischer indole synthesis remains a convenient and economical method, and its adaptation using green catalysts and solvents is a key research area. google.com
Table 2: Comparison of Sustainable Synthetic Approaches for Indole/Indoline Derivatives
| Approach | Key Features | Advantages | Example/Reference |
|---|---|---|---|
| Aqueous Synthesis | Uses water as the reaction solvent. Often catalyst-free or uses water-tolerant catalysts. | Environmentally benign, low cost, safe. | Iridium-catalyzed N-alkylation of indolines. organic-chemistry.org |
| Biodegradable Catalysis | Employs catalysts derived from renewable resources, such as bioglycerol. | Reduces reliance on fossil fuels, catalyst is often recyclable, promotes circular economy. | Glycerol-based carbon sulfonic acid for bisindolylmethane synthesis. nih.gov |
| Ionic Liquid Catalysis | Uses ionic liquids as both solvent and catalyst. | Low volatility, high thermal stability, potential for recyclability. | Bissulfonic acid type ionic liquid for Fischer indole synthesis. google.com |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often with grinding or minimal heating. | Reduces solvent waste, simplifies purification, lowers energy consumption. | Solvent-free synthesis of indolemethanes. nih.gov |
Expansion of Asymmetric Synthesis Methodologies for Enantioenriched Dihydroindoles
Chirality is a critical feature in pharmaceuticals and functional materials. The C2 and C3 positions of the dihydroindole ring can be stereocenters, making the development of enantioselective syntheses for this scaffold a high-priority research area. While significant progress has been made in the asymmetric synthesis of indole-based heterocycles, expanding these methods to produce enantioenriched N-alkoxycarbonyl dihydroindoles is a key future direction. rsc.org
Current research in catalytic asymmetric synthesis provides a strong foundation:
Organocatalysis: This field has provided powerful tools for constructing chiral indole-based heterocycles through asymmetric cycloadditions and dearomatization reactions. rsc.org Applying these strategies to generate chiral dihydroindoles from prochiral precursors is a logical and promising extension.
Transition Metal Catalysis: Palladium-catalyzed asymmetric reactions, for example, have been used to construct vicinal all-carbon quaternary stereocenters in the synthesis of cyclotryptamine alkaloids, showcasing the power of this approach for creating complex chiral structures. nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed enantioselective annulations are emerging as a potent strategy. nih.gov
Axial Chirality: In addition to central chirality, the catalytic asymmetric construction of axially chiral indole-based frameworks is a burgeoning field. uni.lu While often focused on biaryl systems, the principles could be adapted to create novel chiral dihydroindole-containing structures.
Future work will aim to develop catalytic asymmetric methods that directly produce enantiopure this compound derivatives, providing access to a library of chiral building blocks for drug discovery and materials science.
Integration with Machine Learning and AI for Reaction Discovery and Optimization
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are discovered and optimized. For a versatile scaffold like this compound, these computational tools can accelerate the development of new synthetic routes and applications.
Reaction Prediction and Discovery: ML models, trained on vast databases of chemical reactions, can predict the outcomes of unknown transformations and suggest novel synthetic pathways. chemicalforums.com This can help chemists identify non-intuitive reaction pathways for the functionalization of the dihydroindole core.
Condition Optimization: AI-driven platforms can rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature, concentration) to maximize yield and selectivity, significantly reducing the number of experiments required. These systems use algorithms like Bayesian optimization to intelligently explore the parameter space, learning from each experimental result to suggest the next set of conditions. This is particularly valuable for complex, multi-parameter reactions common in modern synthetic chemistry.
Automated Synthesis: The integration of AI with robotic systems enables high-throughput experimentation and automated synthesis. researchgate.netnih.gov Such platforms can perform nanomole-scale reactions in well plates, allowing for the rapid screening of building blocks and reaction conditions, thereby accelerating the exploration of the chemical space around the dihydroindole scaffold. researchgate.netnih.gov
Table 3: Applications of AI/ML in Dihydroindole Chemistry
| AI/ML Application | Function | Potential Impact on Dihydroindole Research |
|---|---|---|
| Retrosynthetic Analysis | Predicts feasible synthetic routes for a target molecule by analyzing known reactions. | Generates novel and efficient synthetic pathways to complex dihydroindole derivatives. |
| Reaction Condition Optimization | Uses algorithms to systematically find the optimal set of reaction parameters with minimal experimentation. | Maximizes yields and selectivities for challenging functionalization or asymmetric reactions. |
| Property Prediction | Models are trained to predict physical, chemical, or biological properties from molecular structure. | Predicts the potential bioactivity or material properties of new dihydroindole derivatives before synthesis. |
| Automated High-Throughput Screening | Combines robotics with AI to perform and analyze a large number of reactions automatically. | Rapidly maps the scope and limitations of new reactions for functionalizing the dihydroindole core. researchgate.netnih.gov |
Applications in Advanced Materials and Supramolecular Chemistry
The unique structural and electronic properties of the indole and dihydroindole moieties make them attractive building blocks for advanced materials. While research has focused on indole-containing polymers, the incorporation of the saturated this compound unit offers opportunities to create materials with different physical properties, such as improved flexibility and solubility.
Functional Polymers: Indole-based dicarboxylate monomers have been used to synthesize new polyesters with high glass-transition temperatures and good thermal stability. Incorporating the dihydroindole core could lead to polymers with tunable properties for applications in specialty plastics and bioplastics. The synthesis of poly(N-arylene diindolylmethane)s has yielded polymers with high molecular weights, good thermal stability, and interesting fluorescent and electrochemical properties, suggesting that dihydroindole-based polymers could also be valuable as functional materials.
Supramolecular Chemistry: The principles of host-guest chemistry, which rely on non-covalent interactions like hydrogen bonding and π-π stacking, are central to supramolecular assembly. wikipedia.orgnih.gov The indole nucleus is known to participate in these interactions. numberanalytics.com The dihydroindole scaffold, while having a saturated five-membered ring, retains the aromatic benzene portion capable of π-stacking. The N-ethoxycarbonyl group provides a hydrogen bond acceptor site. These features could be exploited to design dihydroindole-based molecules that self-assemble into well-defined supramolecular structures like organogels, liquid crystals, or molecular capsules for applications in sensing, drug delivery, or catalysis. rsc.org Future research could focus on designing and synthesizing this compound derivatives with additional recognition motifs to drive specific self-assembly processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2,3-dihydroindole-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via cyclization of arylhydrazines with acetylene dicarboxylates under catalytic conditions. Key steps include temperature control (80–120°C) and the use of transition metal catalysts (e.g., Rh or Pd) to promote regioselectivity . Yield optimization requires careful adjustment of solvent polarity (e.g., DMF or THF) and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical to track intermediate formation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm regiochemistry. Key diagnostic signals include the coupling pattern of the dihydroindole ring protons (e.g., geminal protons at C2 and C3) and ester carbonyl resonance in ¹³C NMR (~170 ppm). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Store the compound in airtight containers at 2–8°C to avoid degradation. Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict transition states and intermediates in cyclization reactions, identifying energy barriers for regioselective pathways. Coupling DFT with machine learning (e.g., Bayesian optimization) allows rapid screening of catalysts, solvents, and temperatures to maximize yield . For example, ICReDD’s reaction path search methods integrate quantum chemical calculations with experimental feedback loops .
Q. What strategies resolve contradictions in reported catalytic efficiencies for indole carboxylate functionalization?
- Methodological Answer : Systematic factorial design experiments (e.g., 2^k designs) can isolate variables like catalyst loading, solvent polarity, and reaction time. For instance, if conflicting data arise on Pd vs. Rh catalysis, controlled studies comparing turnover numbers (TONs) under identical conditions (e.g., 10 mol% catalyst, 24h reflux) clarify discrepancies . Statistical tools like ANOVA validate significance of observed differences .
Q. How can this compound be functionalized to access novel 2,3-disubstituted indoles?
- Methodological Answer : Reductive alkylation or cross-coupling (e.g., Suzuki-Miyaura) at the C2/C3 positions enables diversification. For example, NaBH₄-mediated reduction of the ester group generates a hydroxymethyl intermediate, which can undergo Mitsunobu reactions with alcohols. Palladium-catalyzed C–H activation at C3 allows aryl/heteroaryl group introduction .
Q. What analytical techniques quantify trace impurities in this compound batches?
- Methodological Answer : Ultra-performance liquid chromatography (UPLC) paired with quadrupole time-of-flight (Q-TOF) MS detects impurities at ppm levels. Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) separates by polarity. Quantification via external calibration curves ensures compliance with ICH guidelines (<0.1% impurities) .
Tables for Key Data
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
